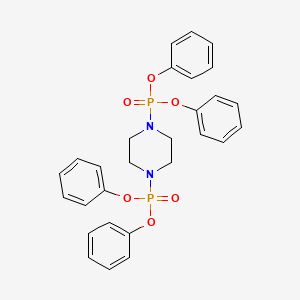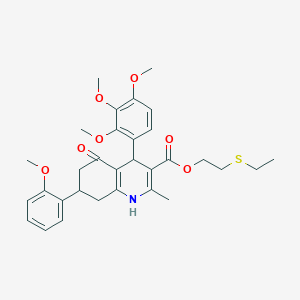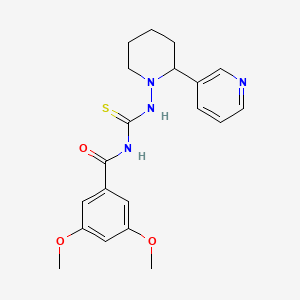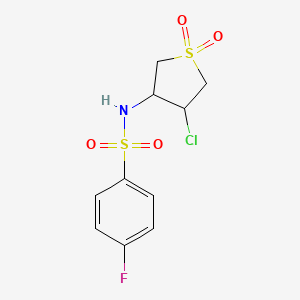
Tetraphenyl piperazine-1,4-diyldiphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraphenyl piperazine-1,4-diyldiphosphonate is a phosphorus-nitrogen containing flame retardant. It is known for its high thermal stability and effectiveness in enhancing the flame retardancy of various polymers. This compound is particularly valuable in applications where high-temperature stability and flame retardancy are crucial.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetraphenyl piperazine-1,4-diyldiphosphonate can be synthesized through a multi-step process. One common method involves the reaction between phenol and triethylamine dissolved in methylene chloride with phosphoryl trichloride to form diphenyl chlorophosphate. This intermediate is then reacted with piperazine to yield the final product .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Tetraphenyl piperazine-1,4-diyldiphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Substitution: It can participate in substitution reactions where one or more phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Reagents like halogens or alkylating agents are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphorus-nitrogen compounds, while substitution can result in various substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Tetraphenyl piperazine-1,4-diyldiphosphonate has a wide range of applications in scientific research:
Biology: Research is ongoing to explore its potential biological applications, including its interactions with biological molecules and potential use in biomedical devices.
Medicine: While not widely used in medicine, its flame retardant properties could be beneficial in developing safer medical devices and equipment.
Wirkmechanismus
The flame retardant mechanism of tetraphenyl piperazine-1,4-diyldiphosphonate involves the formation of a protective char layer on the surface of the material. This char layer acts as a barrier, preventing the spread of flames and reducing the release of flammable gases. The compound’s phosphorus-nitrogen structure plays a crucial role in this process, as it promotes char formation and enhances thermal stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aluminum diethylphosphinate: Another phosphorus-based flame retardant known for its high efficiency.
Melamine polyphosphate: A nitrogen-based flame retardant often used in combination with other flame retardants for synergistic effects.
Uniqueness
Tetraphenyl piperazine-1,4-diyldiphosphonate is unique due to its combination of phosphorus and nitrogen, which provides superior flame retardancy and thermal stability compared to other flame retardants. Its ability to form a stable char layer at high temperatures makes it particularly valuable in applications requiring high-performance flame retardancy .
Eigenschaften
Molekularformel |
C28H28N2O6P2 |
|---|---|
Molekulargewicht |
550.5 g/mol |
IUPAC-Name |
1,4-bis(diphenoxyphosphoryl)piperazine |
InChI |
InChI=1S/C28H28N2O6P2/c31-37(33-25-13-5-1-6-14-25,34-26-15-7-2-8-16-26)29-21-23-30(24-22-29)38(32,35-27-17-9-3-10-18-27)36-28-19-11-4-12-20-28/h1-20H,21-24H2 |
InChI-Schlüssel |
GUBDKOZOFLSTLP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3)P(=O)(OC4=CC=CC=C4)OC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-nitro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate](/img/structure/B11078015.png)
![6-(2-methyl-1H-benzimidazol-1-yl)-3-(pentafluoroethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11078020.png)
![N-(4-chlorophenyl)-4-(4-methoxyphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11078027.png)

![Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B11078037.png)
![(2Z,2'Z)-2,2'-(1Z,2Z)-hydrazine-1,2-diylidenebis[9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline]](/img/structure/B11078047.png)
![2-[(3-Sulfamoylphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B11078050.png)



![6-[Chloro(difluoro)methoxy]-1,3-benzothiazol-2-amine](/img/structure/B11078077.png)

![1-{3-[3-(4-Ethoxyphenyl)-5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]propyl}piperidine-4-carboxamide](/img/structure/B11078098.png)
